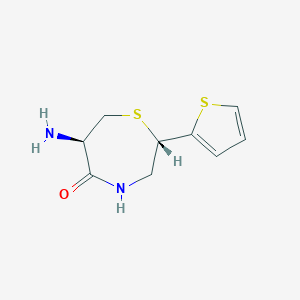
2-(环丙基甲氧基)-1H-异吲哚-1,3(2H)-二酮
概述
描述
Synthesis Analysis
The synthesis of isoindole derivatives, including 1H-isoindole-1,3(2H)-diones, often involves ring-opening cyclization reactions and the use of primary amines. A notable method is the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines, providing a pathway to 2-substituted tetrahydroindol-4-ones, which can be further converted into hydroxyindole derivatives through synthetically useful indoline intermediates (Nambu et al., 2014). Another approach involves the palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones in good yields, showcasing the versatility in accessing this class of heterocycles (Worlikar & Larock, 2008).
Molecular Structure Analysis
The structural and conformational properties of isoindole-1,3(2H)-dione derivatives have been elucidated using X-ray diffraction, vibrational spectra, and theoretical calculation methods. These studies reveal the crystal structure and conformational dynamics of these compounds, highlighting the importance of the N S C O group's orientation and the overall molecular geometry (Torrico-Vallejos et al., 2010).
科学研究应用
抗菌活性
该化合物因其在创造新型抗菌剂方面的潜力而被研究。 该化合物衍生物可以合成1,3,4-恶二唑部分,而1,3,4-恶二唑部分具有广泛的生物活性,包括抗菌活性 . 这使得它成为开发新型抗生素的宝贵候选者,特别是在抗生素耐药性日益上升的情况下。
抗菌效率
研究表明,该化合物的功能化衍生物可以显著提高抗菌效率。 例如,使用类似化合物合成的功能化2H-MoS2表现出增强的抗病原菌活性 . 这种应用在生物医学领域至关重要,特别是对于开发更有效的消毒剂和防腐剂。
β-阻滞剂合成
该化合物用于化学酶法合成β-阻滞剂,如(S)-贝他受体阻滞剂,用于治疗高血压和心脏相关的胸痛 . 这展示了它在药物合成中的重要性,因为它有助于创造拯救生命的药物。
药物合成
N-异吲哚-1,3-二酮结构是该化合物的一个关键特征,在药物合成中具有重要意义。 它是各种治疗剂的构建模块,包括具有抗癌特性和针对SARS-CoV-2的潜在活性的治疗剂 . 它在药物设计中的多功能性突出了它在药物化学中的重要性。
除草剂和着色剂
该化合物的衍生物正在探索用于合成除草剂和着色剂 . 结构的灵活性允许创建各种衍生物,可以针对农业和染料行业中的特定应用进行定制。
聚合物添加剂和光致变色材料
由于其反应性,该化合物也因其在聚合物添加剂和光致变色材料中的应用而受到研究 . 这些应用对于开发智能材料至关重要,智能材料可以根据光线变化颜色,可用于各种技术,如太阳镜和自动调节光线条件的窗户。
安全和危害
属性
IUPAC Name |
2-(cyclopropylmethoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)16-7-8-5-6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOICZNJJFJTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363297 | |
| Record name | 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113211-15-7 | |
| Record name | 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






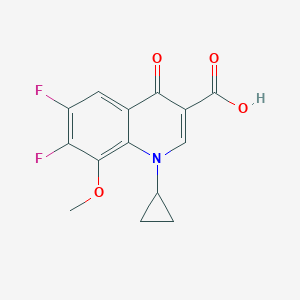

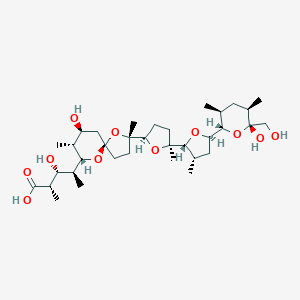
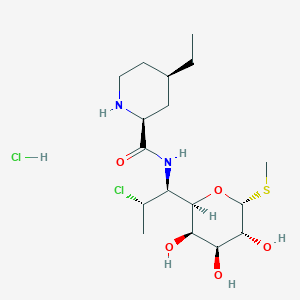
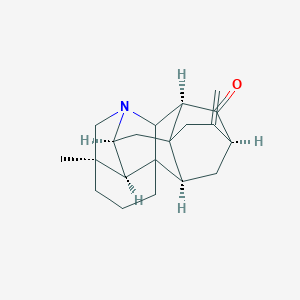
![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)
![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
